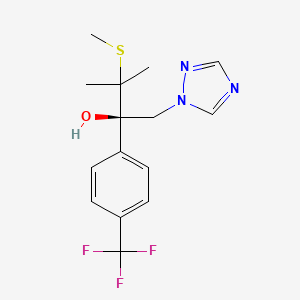![molecular formula C15H18N2O3 B2371096 N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide CAS No. 2305395-74-6](/img/structure/B2371096.png)
N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidinone ring, a methoxy group, and a prop-2-enamide moiety, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through the cyclization of a suitable precursor, such as 4-chloronitrobenzene and piperidine, under specific conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the aromatic ring using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Formation of the Prop-2-enamide Moiety: The final step involves the coupling of the piperidinone intermediate with an appropriate acrylamide derivative under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmacology: Studies have investigated its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.
Materials Science: The compound’s chemical properties make it suitable for use in the development of advanced materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
Apixaban: A direct inhibitor of activated factor X (FXa) with a similar piperidinone structure.
Indole Derivatives: Compounds with similar aromatic structures and biological activities.
Uniqueness
N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-3-14(18)16-11-7-8-12(13(10-11)20-2)17-9-5-4-6-15(17)19/h3,7-8,10H,1,4-6,9H2,2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQHOKMUHWGBBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C=C)N2CCCCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2371014.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2371015.png)
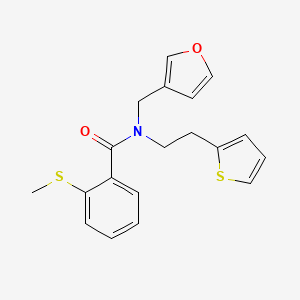
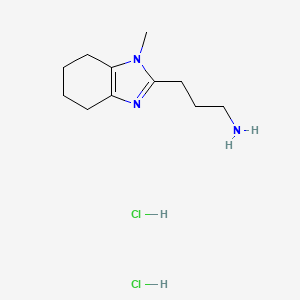
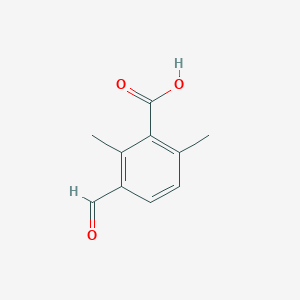
![3-amino-N-(4-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2371022.png)
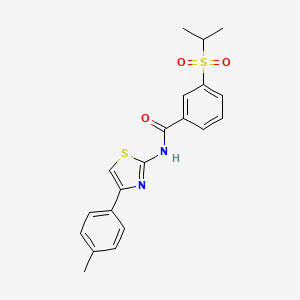

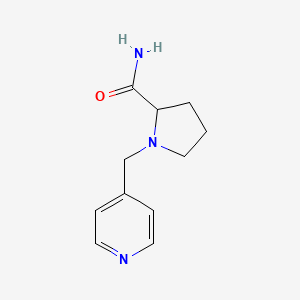
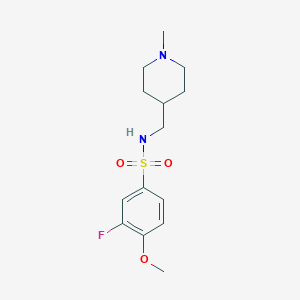
![2-[1,3-Dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetamide](/img/structure/B2371028.png)
![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2371029.png)
![N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2371034.png)
